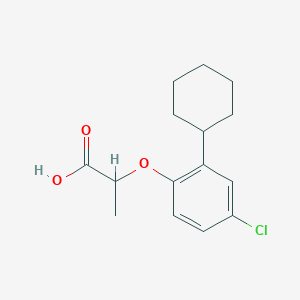

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

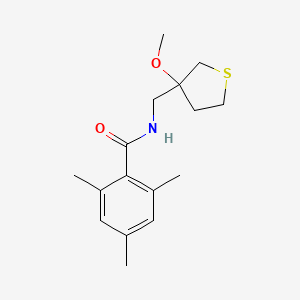

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a chemical compound with the CAS Number: 869093-64-1 . It has a molecular weight of 282.77 . The IUPAC name for this compound is 2-(4-chloro-2-cyclohexylphenoxy)propanoic acid .

Molecular Structure Analysis

The InChI code for 2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is 1S/C15H19ClO3/c1-10(15(17)18)19-14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a compound with potential applications in chemical synthesis and the development of derivatives with various functionalities. In studies related to chlorination and oxidation reactions, compounds with similar structures have been synthesized through the chlorination of ketones, leading to products like dihydroxyacids. These reactions demonstrate the versatility of chloro-cyclohexylphenoxy derivatives in synthesizing complex molecules, suggesting that 2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid could serve as a precursor or intermediate in the synthesis of pharmacologically active compounds or in the development of new materials with specific chemical properties (Cossar et al., 1991).

Environmental Monitoring and Analysis

Analytical methods for detecting phenoxy herbicides, including compounds similar to 2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid, in environmental samples have been developed. For instance, a sensitive and accurate method for determining phenoxy herbicides in water samples uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This approach highlights the importance of such compounds in environmental monitoring and suggests the potential use of 2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid in studies related to herbicide contamination and its effects on ecosystems (Nuhu et al., 2012).

Catalysis and Chemical Reactions

Transition-metal complexes, including those that might involve cyclohexylphenoxy derivatives, play a crucial role in catalytic oxidation processes relevant to industrial applications. The exploration of transition-metal complexes for liquid-phase catalytic oxidation showcases the potential of such compounds in facilitating various chemical reactions, including the synthesis of important industrial chemicals and the development of environmentally friendly catalytic processes (Brégeault, 2003).

Material Science and Polymer Chemistry

Phenolic compounds like phloretic acid, which share a phenolic structure with 2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid, have been investigated for their potential in enhancing the reactivity of molecules towards the formation of polymers. The use of renewable phenolic compounds in the elaboration of polybenzoxazine illustrates the possibility of employing 2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid in material science, particularly in the development of bio-based polymers with specific thermal and mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gloves, and more .

Propriétés

IUPAC Name |

2-(4-chloro-2-cyclohexylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-10(15(17)18)19-14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLKPPSJSXVBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2747829.png)

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)

![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)

![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)

![6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2747844.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2747845.png)